4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone is a chemical compound with the molecular formula C23H29NO and a molecular weight of 335.53 g/mol This compound is characterized by the presence of a pyrrolidine ring and two phenyl groups attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: NaH, alkyl halides, in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl groups contribute to its binding affinity to various enzymes and receptors. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenyl-3-hexanone: Lacks the pyrrolidine ring, resulting in different chemical properties and biological activities.
5-(Pyrrolidinyl)methyl-3-hexanone: Lacks the phenyl groups, affecting its reactivity and applications.
4,4-Diphenyl-5-(pyrrolidinyl)methyl-2-pentanone: Similar structure but with a shorter carbon chain, leading to variations in its chemical behavior
Uniqueness
4,4-Diphenyl-5-(pyrrolidinyl)methyl-3-hexanone is unique due to the combination of its structural features, which confer specific reactivity and potential biological activities. The presence of both the pyrrolidine ring and phenyl groups enhances its versatility in chemical synthesis and its potential as a pharmacologically active compound.
Properties
CAS No. |
63765-89-9 |
---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
5-methyl-4,4-diphenyl-6-pyrrolidin-1-ylhexan-3-one |
InChI |
InChI=1S/C23H29NO/c1-3-22(25)23(20-12-6-4-7-13-20,21-14-8-5-9-15-21)19(2)18-24-16-10-11-17-24/h4-9,12-15,19H,3,10-11,16-18H2,1-2H3 |
InChI Key |
ZPRSVXOVKPKZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.